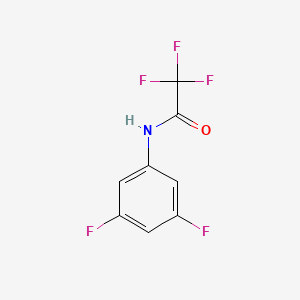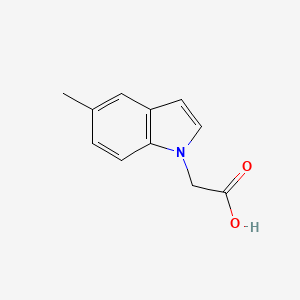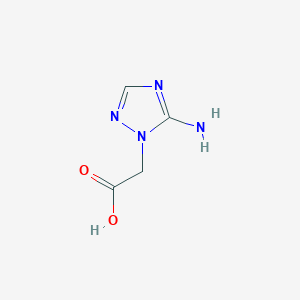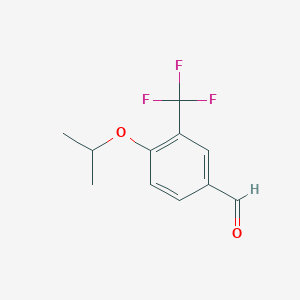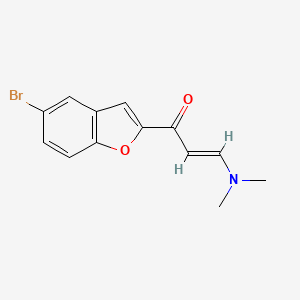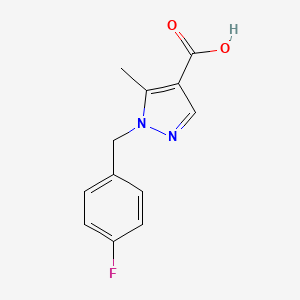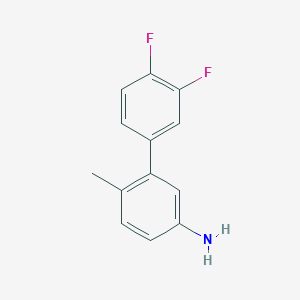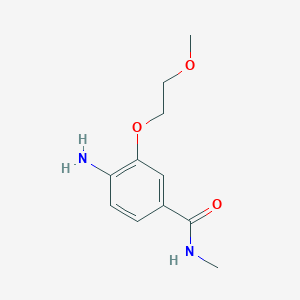![molecular formula C11H16ClN3O2S B1401197 3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine CAS No. 1316225-19-0](/img/structure/B1401197.png)
3-Chloro-6-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridazine
科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry to create novel biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it valuable for developing new drugs with selective biological profiles.
Biological Activity Profiling
The stereogenicity of the pyrrolidine ring’s carbons means that different stereoisomers can bind to enantioselective proteins in unique ways. This property is crucial for understanding the biological activity of drug candidates and can lead to the discovery of compounds with diverse biological profiles .
Synthetic Chemistry
The compound’s structure includes a pyridazine ring, which can be used as a precursor in synthetic chemistry for constructing more complex molecules. This can involve functionalization or ring construction from different cyclic or acyclic precursors .
Pharmacokinetics and ADME/Tox Studies
The introduction of heteroatomic fragments like the methanesulfonyl group in this compound can modify physicochemical parameters, which is essential for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles in drug candidates .
Stereochemistry Research
Due to the stereogenicity of the pyrrolidine ring, this compound can be used to study the impact of stereochemistry on biological activity. This includes investigating how different spatial orientations of substituents affect the binding mode to proteins and the resulting biological profile .
特性
IUPAC Name |
3-chloro-6-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-8-2-3-10(15)6-4-9-5-7-11(12)14-13-9/h5,7,10H,2-4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAAQLORORUNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



